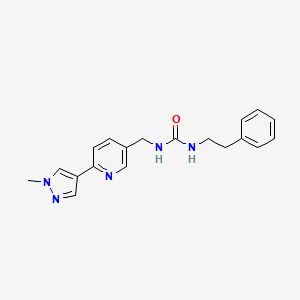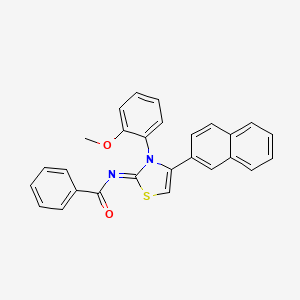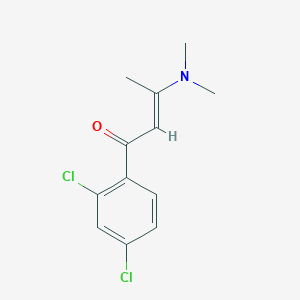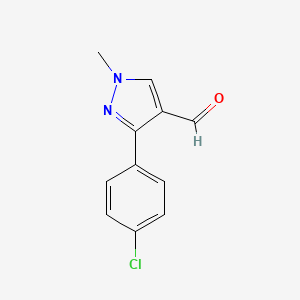![molecular formula C18H11BrN2OS B2687867 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866038-97-3](/img/structure/B2687867.png)
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H11BrN2OS . Its average mass is 383.262 Da and its monoisotopic mass is 381.977539 Da .
Molecular Structure Analysis
The molecular structure of “4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine” consists of a furo[2,3-d]pyrimidine core, which is substituted at the 4-position with a (4-bromophenyl)sulfanyl group and at the 6-position with a phenyl group .Wissenschaftliche Forschungsanwendungen
Antiviral Activity:
- Holy et al. (2002) studied a range of 6-hydroxypyrimidines, including compounds with a methylsulfanyl substitution. These compounds showed antiviral activity against herpes viruses and retroviruses, particularly against HIV-1 and HIV-2. The presence of a sulfur atom in place of oxygen at position 6, as in some derivatives, resulted in lower antiviral activity (Holy et al., 2002).
Synthesis and Structural Analysis:
- Bassyouni and Fathalla (2013) focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. Their study highlights the varied biological activities of pyrimidine nucleus-containing heterocyclic systems, such as antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Inhibition of Thymidylate Synthase:
- Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines with a sulfanyl substitution. These compounds were evaluated as potential inhibitors of thymidylate synthase and as antitumor/antibacterial agents. The derivatives with certain phenyl substitutions showed potent inhibitory activity against human thymidylate synthase (Gangjee et al., 1996).
Nonlinear Optical Properties:
- Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for their applications in nonlinear optics (NLO). The study explored the structural parameters, electronic properties, and NLO behavior of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).
Corrosion Inhibition:
- Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their study revealed that these compounds effectively hindered corrosion, suggesting applications in protective coatings and industrial maintenance (Soltani et al., 2015).
Cytotoxic Activity:
- Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various cancer cell lines. These compounds showed different levels of cytotoxicity, highlighting their potential as chemotherapeutic agents (Stolarczyk et al., 2018).
Wirkmechanismus
Target of action
Pyrido[2,3-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of action
Pyrido[2,3-d]pyrimidines in general are known to inhibit the aforementioned targets, thereby disrupting their signaling pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the targets mentioned above, the compound could potentially affect a variety of biochemical pathways involved in cell growth, proliferation, and survival .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the targets mentioned above, the compound could potentially have antitumor effects .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFDIBOHGNCSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)
![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)

![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)




![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)

